molecular formula C17H28S2 B14704056 [Bis(pentylsulfanyl)methyl]benzene CAS No. 21055-99-2

[Bis(pentylsulfanyl)methyl]benzene

Cat. No.: B14704056
CAS No.: 21055-99-2
M. Wt: 296.5 g/mol
InChI Key: USAUSRMINOVIMH-UHFFFAOYSA-N
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Description

[Bis(pentylsulfanyl)methyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a bis(pentylsulfanyl)methyl group. This compound is notable for its unique structure, which includes two pentylsulfanyl groups attached to a central carbon atom, which is further bonded to a benzene ring. The presence of sulfanyl groups imparts distinct chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(pentylsulfanyl)methyl]benzene typically involves the reaction of benzyl chloride with pentyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is displaced by the pentylsulfanyl group. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as phase transfer catalysts can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

[Bis(pentylsulfanyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Nitro derivatives, sulfonic acid derivatives

Scientific Research Applications

[Bis(pentylsulfanyl)methyl]benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [Bis(pentylsulfanyl)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • [Bis(ethylsulfanyl)methyl]benzene
  • [Bis(propylsulfanyl)methyl]benzene
  • [Bis(butylsulfanyl)methyl]benzene

Uniqueness

Compared to its analogs, [Bis(pentylsulfanyl)methyl]benzene has longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological targets. The presence of pentyl groups may also enhance its lipophilicity, making it more suitable for applications requiring membrane permeability.

Properties

CAS No.

21055-99-2

Molecular Formula

C17H28S2

Molecular Weight

296.5 g/mol

IUPAC Name

bis(pentylsulfanyl)methylbenzene

InChI

InChI=1S/C17H28S2/c1-3-5-10-14-18-17(19-15-11-6-4-2)16-12-8-7-9-13-16/h7-9,12-13,17H,3-6,10-11,14-15H2,1-2H3

InChI Key

USAUSRMINOVIMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC(C1=CC=CC=C1)SCCCCC

Origin of Product

United States

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